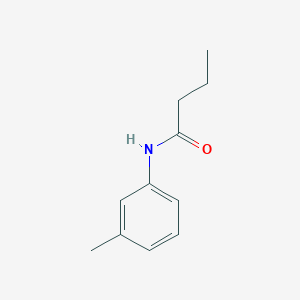
N-(3-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)butanamide, also known as N-isobutyl-3-methoxy-4-methylphenylacetamide, is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)butanamide involves its interaction with the GABAA receptor. This compound acts as a positive allosteric modulator of the receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, resulting in the observed analgesic and anxiolytic effects of N-(3-methylphenyl)butanamide.
Biochemische Und Physiologische Effekte
N-(3-methylphenyl)butanamide has been shown to exhibit analgesic and anxiolytic effects in animal models of pain and anxiety. These effects are believed to be due to the compound's interaction with the GABAA receptor, which leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methylphenyl)butanamide in lab experiments is its specificity for the GABAA receptor. This allows researchers to study the effects of GABA modulation on neuronal excitability and neurotransmission. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental protocols.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methylphenyl)butanamide. One area of research could focus on the development of novel analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research could involve the exploration of the therapeutic potential of N-(3-methylphenyl)butanamide in the treatment of neurological disorders such as anxiety and chronic pain. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of N-(3-methylphenyl)butanamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-methylbenzoyl chloride with isobutylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-methylphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)butanamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an analgesic agent. Studies have shown that N-(3-methylphenyl)butanamide exhibits analgesic effects in animal models of pain, indicating its potential as a therapeutic agent for chronic pain management.
In pharmacology, N-(3-methylphenyl)butanamide has been studied for its effects on the central nervous system. Studies have shown that this compound acts as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This suggests that N-(3-methylphenyl)butanamide may have potential applications in the treatment of anxiety and other neurological disorders.
Eigenschaften
CAS-Nummer |
69833-26-7 |
|---|---|
Produktname |
N-(3-methylphenyl)butanamide |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-5-11(13)12-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
HHJVHZGGWADBKL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC(=C1)C |
Andere CAS-Nummern |
69833-26-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



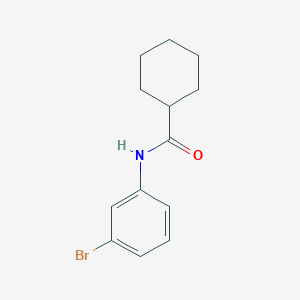
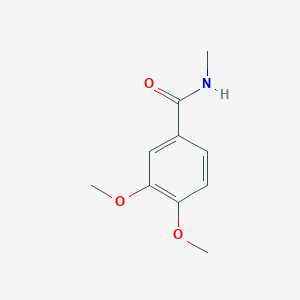
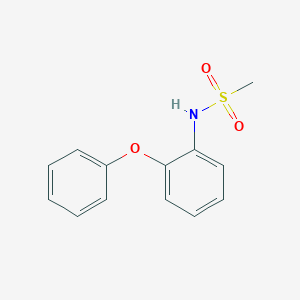
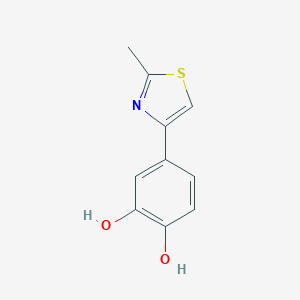
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)



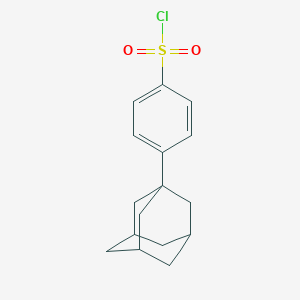
![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)
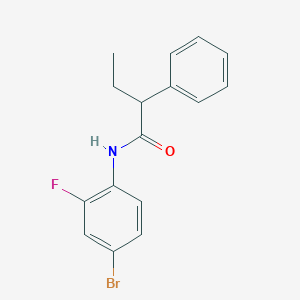
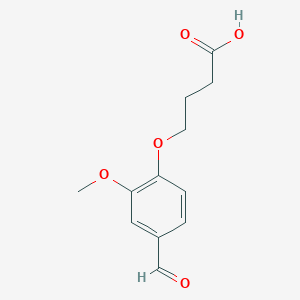
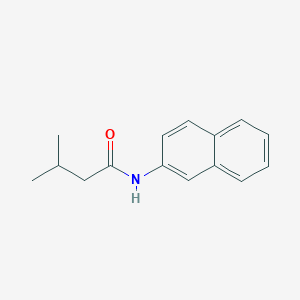
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)